REACTION_CXSMILES
|
C(=O)=O.[CH3:4][C:5]([CH3:7])=O.[CH:8]1[C:20]2[NH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[CH:11]=[CH:10][CH:9]=1.[NH2-].[Na+].N.BrCC#C>>[CH:5]1[C:7]2[N:19]([CH2:20][C:8]#[CH:9])[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[CH:11]=[CH:10][CH:4]=1 |f:0.1,3.4|
|
Name
|
Dry Ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
liquid
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
33 °C
|
Type
|
CUSTOM
|
Details
|
After stirring vigorously at 31 33° C for about 2.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked, round bottom flask was fitted with mechanical stirrer, addition funnel
|
Type
|
CUSTOM
|
Details
|
for providing nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After the addition, striring
|
Type
|
WAIT
|
Details
|
was continued for an additional 5 hrs
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to evaporate overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The residue in the reaction flask was extracted with hexane four times
|
Type
|
EXTRACTION
|
Details
|
In each extraction, 3,000 ml of hexane
|
Type
|
STIRRING
|
Details
|
the hexane mixture was stirred vigorously with a mechanical stirrer for about 5 hrs at room temperature
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent from each fraction
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)CC#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |